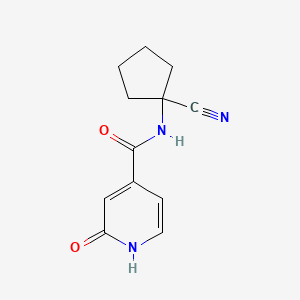![molecular formula C20H21N3O5S B2520100 Ethyl 4-methoxy-3-[({[(2-methoxybenzyl)oxy]imino}methyl)amino]thieno[2,3-b]pyridine-2-carboxylate CAS No. 341966-73-2](/img/structure/B2520100.png)
Ethyl 4-methoxy-3-[({[(2-methoxybenzyl)oxy]imino}methyl)amino]thieno[2,3-b]pyridine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-methoxy-3-[({[(2-methoxybenzyl)oxy]imino}methyl)amino]thieno[2,3-b]pyridine-2-carboxylate is an organic compound characterized by a complex structure that includes functional groups such as ethers, imines, and a thienopyridine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-methoxy-3-[({[(2-methoxybenzyl)oxy]imino}methyl)amino]thieno[2,3-b]pyridine-2-carboxylate typically involves multiple steps:
Starting materials: : Key starting materials include 2-methoxybenzylamine, ethyl 4-methoxythieno[2,3-b]pyridine-2-carboxylate, and suitable protecting groups.
Imine Formation: : The initial step often involves the formation of an imine by reacting 2-methoxybenzylamine with an aldehyde or ketone derivative under mild acidic conditions.
Amino Group Introduction:
Ether Formation: : The methoxy substituents are generally introduced through alkylation reactions using methylating agents.
Final Coupling: : The final compound is obtained by coupling the intermediate with ethyl 4-methoxythieno[2,3-b]pyridine-2-carboxylate under optimized reaction conditions.
Industrial Production Methods
While industrial production methods may vary, they often involve:
Large-scale reactors: : Utilizing efficient catalytic systems to ensure high yields.
Optimized conditions: : Fine-tuning reaction parameters such as temperature, pressure, and solvent choice to maximize efficiency.
Purification processes: : Employing advanced purification techniques, including crystallization and chromatography, to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : Ethyl 4-methoxy-3-[({[(2-methoxybenzyl)oxy]imino}methyl)amino]thieno[2,3-b]pyridine-2-carboxylate can undergo oxidation reactions, transforming functional groups and potentially forming new derivatives.
Reduction: : This compound can also be subjected to reduction reactions, typically reducing imine groups to amines under catalytic hydrogenation conditions.
Substitution: : Substitution reactions, such as nucleophilic aromatic substitution, can introduce or replace functional groups on the thienopyridine core.
Common Reagents and Conditions
Oxidizing agents: : Reagents like potassium permanganate or sodium periodate for oxidation.
Reducing agents: : Catalysts such as palladium on carbon (Pd/C) for hydrogenation.
Nucleophiles: : Halides, amines, or organometallic reagents for substitution reactions.
Major Products
The major products from these reactions include a variety of functionalized derivatives, each exhibiting distinct chemical and biological properties.
Applications De Recherche Scientifique
Ethyl 4-methoxy-3-[({[(2-methoxybenzyl)oxy]imino}methyl)amino]thieno[2,3-b]pyridine-2-carboxylate has been explored in various research fields:
Chemistry: : Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: : Investigated for its interactions with biological macromolecules and potential biochemical pathways.
Medicine: : Evaluated for its pharmacological properties, including potential therapeutic effects on diseases.
Industry: : Considered for applications in materials science and chemical manufacturing processes.
Mécanisme D'action
The compound's mechanism of action often involves:
Molecular interactions: : Binding to specific molecular targets, such as enzymes or receptors.
Pathway modulation: : Influencing biochemical pathways related to its structure, including signal transduction and metabolic processes.
Effect exertion: : The overall biological effect depends on the nature of its interactions and the cellular context.
Comparaison Avec Des Composés Similaires
Ethyl 4-methoxy-3-[({[(2-methoxybenzyl)oxy]imino}methyl)amino]thieno[2,3-b]pyridine-2-carboxylate can be compared to other thienopyridine derivatives, which may include:
Clopidogrel: : A well-known thienopyridine used as an antiplatelet agent.
Ticlopidine: : Another thienopyridine with similar pharmacological applications.
Uniqueness: : The specific combination of functional groups in this compound contributes to its distinctive chemical behavior and potential research applications.
Propriétés
IUPAC Name |
ethyl 4-methoxy-3-[[(2-methoxyphenyl)methoxyamino]methylideneamino]thieno[2,3-b]pyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5S/c1-4-27-20(24)18-17(16-15(26-3)9-10-21-19(16)29-18)22-12-23-28-11-13-7-5-6-8-14(13)25-2/h5-10,12H,4,11H2,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXMGFPFKTUIMKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(C=CN=C2S1)OC)N=CNOCC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(4E)-4-[(dimethylamino)methylidene]-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2520017.png)

![Bicyclo[4.1.0]heptan-7-ylmethanol](/img/structure/B2520023.png)

![4-[4-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyrimidine](/img/structure/B2520025.png)
![2-(12,14-dioxo-11,12,14,15-tetrahydro-9H-9,10-[3,4]epipyrroloanthracen-13(10H)-yl)hexanoic acid](/img/structure/B2520026.png)
![5-[(2-Methylpropan-2-yl)oxycarbonylamino]-1H-indazole-3-carboxylic acid](/img/structure/B2520029.png)
![3-[(3-Bromo-2-methylphenyl)sulfonyl]-2-chloro-4,6-dimethylpyridine](/img/structure/B2520030.png)
![N-(benzo[d]thiazol-2-yl)-3-(benzylsulfonyl)-N-(furan-2-ylmethyl)propanamide](/img/structure/B2520032.png)

![N-[1-(4-Fluorophenyl)ethyl]-1-{3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-YL]pyridin-2-YL}piperidine-4-carboxamide](/img/structure/B2520034.png)

![2-({4-[6-(4-fluorophenyl)pyridazin-3-yl]piperazin-1-yl}methyl)-1H-1,3-benzodiazole](/img/structure/B2520037.png)
![N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]-3,4-dimethoxybenzamide](/img/structure/B2520039.png)
